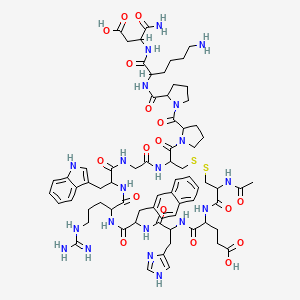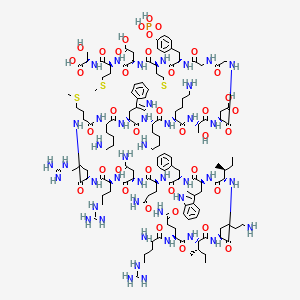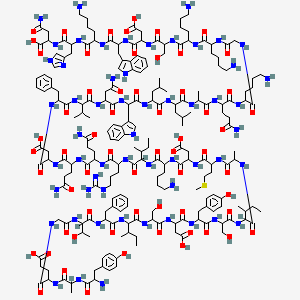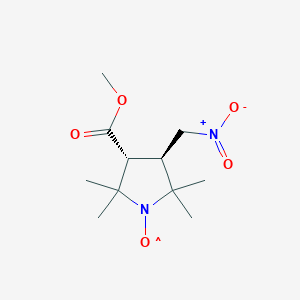
1,3:4,6-Di-O-benzylidene-D-mannitol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3:4,6-Di-O-benzylidene-D-mannitol involves protecting group chemistry, where benzylidene groups are introduced to protect the hydroxyl groups of mannitol. This allows for selective reactions to occur at other sites of the molecule. Schubert et al. (1983) demonstrated that starting from di-O-benzylidene-D-mannitol derivative, optically active glycerol derivatives can be prepared efficiently with minimal use of protecting group chemistry, exemplified by the synthesis of 2-O-alkyl glyceric acid derivatives (Schubert, Kunisch, & Welzel, 1983).
Molecular Structure Analysis
The molecular structure of 1,3:4,6-Di-O-benzylidene-D-mannitol is characterized by the presence of two benzylidene acetal groups. These groups significantly influence the compound's reactivity and physical properties. Studies have shown that these protecting groups can be strategically used to introduce further chemical modifications or to obtain specific stereochemical outcomes in synthetic pathways.
Chemical Reactions and Properties
1,3:4,6-Di-O-benzylidene-D-mannitol undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For example, Aravind et al. (2005) explored its regioselective oxidative and reductive cleavage, demonstrating the compound's utility in synthesizing C2-symmetric chiral ligands and functionalized benzyl ethers. This showcases the compound's role in creating complex molecules with potential applications in medicinal chemistry and material science (Aravind, Mohanty, Pratap, & Baskaran, 2005).
Wissenschaftliche Forschungsanwendungen
- Chiral Synthesis and Asymmetric Reduction :
- Summary of Application : “1,3:4,6-Di-O-benzylidene-D-mannitol” is used as a stable blocked sugar for chiral synthesis and asymmetric reduction . This involves the creation of chiral molecules, which are molecules that cannot be superimposed on their mirror images. Asymmetric reduction is a type of chemical reaction that transforms a molecule with no chiral centers into a molecule with one or more chiral centers with a preference for one enantiomer over the other.
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis or reduction process being carried out. Unfortunately, the sources did not provide detailed technical parameters for these processes .
- Results or Outcomes : The outcome of these processes is the production of chiral molecules, which are important in many areas of science, including drug development, as many drugs are chiral and the different enantiomers can have different effects in the body .
- Bio-Based Polycarbonates :
- Summary of Application : “1,3:4,6-Di-O-benzylidene-D-mannitol” (DBM) has been used in the synthesis of fully bio-based polycarbonates . These polycarbonates are synthesized from non-toxic and biodegradable isosorbide (ISB), which is derived from glucose . The resulting polymers have a thermal stability comparable to conventional petroleum-based polycarbonates .
- Methods of Application : DBM is copolymerized with ISB to afford fully bio-based polycarbonates . The characteristics of the resulting polymers can be modified by deprotection of the acetal group on the DBM units and subsequent post-modification with boronic acid to form boronate esters .
- Results or Outcomes : The bio-based polycarbonates can be converted to fertilizer via ammonolysis . This demonstrates a guiding principle for the design of materials based on a novel concept in which what has historically been considered waste plastic is used as a source of fertilizer .
- Dental Composites :
- Summary of Application : “1,3:4,6-Di-O-benzylidene-D-mannitol” (DBM) and its derivatives have been used in the formulation of dental composites . Dental composites are tooth-colored restorative materials used to repair tooth decay and damage .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular formulation of the dental composite. Unfortunately, the sources did not provide detailed technical parameters for these processes .
- Results or Outcomes : The outcome of these processes is the production of dental composites that can be used to restore teeth, improving both function and aesthetics .
Safety And Hazards
1,3:4,6-Di-O-benzylidene-D-mannitol is not classified as a dangerous substance according to GHS7. However, as with all chemicals, appropriate safety measures should be taken when handling it.
Zukünftige Richtungen
The future directions of 1,3:4,6-Di-O-benzylidene-D-mannitol are not explicitly mentioned in the search results. However, given its role in the synthesis of optically active glycerol derivatives1 and heterocyclic 2,5-dimethanol derivatives4, it may continue to find use in these and potentially other areas of organic synthesis.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEGGHPETXMRSV-NIJYPJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292783 | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3:4,6-Di-O-benzylidene-D-mannitol | |
CAS RN |
28224-73-9 | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28224-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)




![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)



